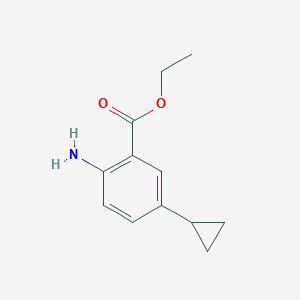
Ethyl2-amino-5-cyclopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-amino-5-cyclopropylbenzoate is an organic compound characterized by the presence of an ethyl ester group, an amino group, and a cyclopropyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-amino-5-cyclopropylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl benzoate, cyclopropylamine, and appropriate reagents for functional group transformations.
Nitration and Reduction: The benzoate core is first nitrated to introduce a nitro group, which is subsequently reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-amino-5-cyclopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl2-amino-5-cyclopropylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl2-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor signaling. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- Ethyl2-amino-4-cyclopropylbenzoate
- Ethyl2-amino-6-cyclopropylbenzoate
- Methyl2-amino-5-cyclopropylbenzoate
Comparison: this compound is unique due to the specific positioning of the cyclopropyl group on the benzoate core, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-cyclopropylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-9(8-3-4-8)5-6-11(10)13/h5-8H,2-4,13H2,1H3 |
InChI Key |
ZVHFFRPROFJTQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



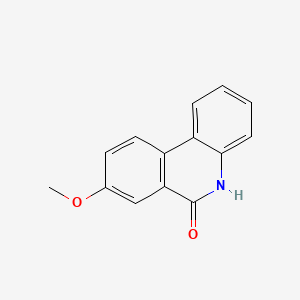
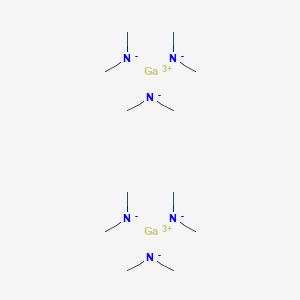
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)

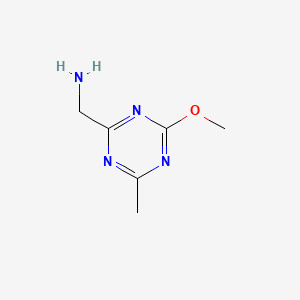
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
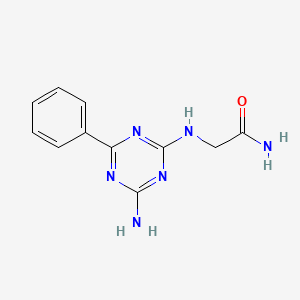

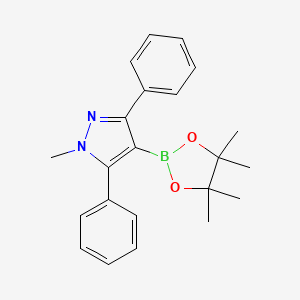

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
